1,3-Dipropylbenzene
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Overview
Description
1,3-Dipropylbenzene is an aromatic hydrocarbon with the chemical formula C({12})H({18}). It consists of a benzene ring substituted with two propyl groups at the 1 and 3 positions. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipropylbenzene can be synthesized through the alkylation of benzene with propylene. This reaction typically requires a Lewis acid catalyst such as aluminum trichloride (AlCl(_{3})). The reaction proceeds as follows:
C6H6+2CH3CH=CH2→C6H4(CH2CH2CH3)2
The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-isomer.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of solid acid catalysts, such as zeolites, can also enhance the selectivity and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Hydrogen gas (H(_{2})) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br({3})) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Propylbenzoic acids or propylbenzophenones.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
1,3-Dipropylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: It is used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into its potential pharmacological properties and its role as a building block for drug synthesis.
Industry: It is used as a solvent and an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1,3-dipropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the propyl groups can influence the reactivity of the benzene ring by donating electron density through inductive and hyperconjugative effects. This can make the ring more reactive towards electrophiles.
Comparison with Similar Compounds
1,3-Dipropylbenzene can be compared with other similar compounds such as:
1,2-Dipropylbenzene: Differing in the position of the propyl groups, which can affect the compound’s reactivity and physical properties.
1,4-Dipropylbenzene: Another isomer with propyl groups at the 1 and 4 positions, leading to different chemical behavior.
Diisopropylbenzenes: Compounds with isopropyl groups instead of propyl groups, which can significantly alter their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Biological Activity
1,3-Dipropylbenzene (C12H18), also known as m-dipropylbenzene, is an aromatic hydrocarbon with notable structural features and potential biological activities. This article provides an overview of its biological properties, including toxicity, enzyme inhibition, and other relevant findings from various studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula C12H18 and a molecular weight of approximately 162.27 g/mol. The structure consists of a benzene ring substituted at the 1 and 3 positions with propyl groups. This arrangement contributes to its chemical reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H18 |
Molecular Weight | 162.27132 g/mol |
IUPAC Name | This compound |
SMILES | CCCc1cccc(CCC)c1 |
Toxicity and Safety
Research indicates that this compound exhibits low acute toxicity in mammals. However, like many hydrocarbons, it may pose risks upon prolonged exposure. The Environmental Protection Agency (EPA) has provided guidelines for its safe handling due to potential health hazards associated with inhalation or skin contact .
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition potential of various substituted benzene derivatives, including this compound. Notably, investigations into its effects on α-amylase activity have shown promising results:
- α-Amylase Inhibition : In vitro studies demonstrated that certain derivatives of dipropylbenzene can inhibit α-amylase activity, which is crucial for carbohydrate metabolism. While specific data for this compound is limited, related compounds have shown significant inhibitory effects .
Case Studies and Research Findings
Several case studies have evaluated the biological activities of aromatic hydrocarbons similar to this compound. Here are some notable findings:
- Methemoglobin Formation : Some studies suggest that related compounds may induce methemoglobinemia in exposed subjects. This condition occurs when hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity .
- Aquatic Toxicity : Research has indicated that certain dipropylbenzenes exhibit moderate toxicity to aquatic organisms. For example, acute exposure tests reveal varying degrees of toxicity across different species, highlighting the compound's environmental impact .
Summary of Findings
The biological activity of this compound remains an area of active research. While it shows potential in enzyme inhibition and presents certain toxicological concerns, comprehensive studies are still needed to fully elucidate its mechanisms of action and safety profiles.
Properties
CAS No. |
17171-72-1 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,3-dipropylbenzene |
InChI |
InChI=1S/C12H18/c1-3-6-11-8-5-9-12(10-11)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3 |
InChI Key |
GWTBXGSNWKXTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)CCC |
Origin of Product |
United States |
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